(Phenylthiomethyl)trimethylsilane

Catalog No.
S774695
CAS No.
17873-08-4
M.F
C10H16SSi
M. Wt
196.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylthiomethyl)trimethylsilane

CAS Number

17873-08-4

Product Name

(Phenylthiomethyl)trimethylsilane

IUPAC Name

trimethyl(phenylsulfanylmethyl)silane

Molecular Formula

C10H16SSi

Molecular Weight

196.39 g/mol

InChI

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

UOQDIMYVQSHALM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CSC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)CSC1=CC=CC=C1

(Phenylthiomethyl)trimethylsilane is a chemical compound with the molecular formula C₁₀H₁₆SSi. It features a trimethylsilyl group attached to a phenylthiomethyl moiety, which gives it unique properties and makes it valuable in various chemical applications. The compound is characterized by its silane functionality, which allows for diverse reactivity patterns in organic synthesis.

Organic Synthesis

Trimethyl(phenylthiomethyl)silane serves as a versatile precursor in organic synthesis due to the presence of both a reactive thioether group (C6H5S-CH2-) and a trimethylsilyl group (Si(CH3)3). The thioether group can undergo various transformations, such as alkylation, arylation, and oxidation, leading to diverse functionalities. The trimethylsilyl group acts as a protecting group for the thiol (-SH) functionality, allowing for selective modifications at other sites within the molecule. Additionally, the trimethylsilyl group can be easily removed under mild conditions using various methods, revealing the underlying thiol group for further reactions. Several research articles report the utilization of trimethyl(phenylthiomethyl)silane in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

  • Nucleophilic Substitution: The compound can act as a nucleophile due to the presence of the sulfur atom, enabling it to participate in substitution reactions with electrophiles.
  • Friedel-Crafts Reactions: It can react with arenes and alkenes in the presence of Lewis acids, leading to Friedel-Crafts alkylation products .
  • Crosslinking Reactions: As a silane, it is often used as a crosslinking agent in polymer chemistry, facilitating the formation of siloxane linkages in silicone-based materials .

Several methods exist for synthesizing (Phenylthiomethyl)trimethylsilane:

  • Direct Silylation: This method involves the reaction of phenylthiol with trimethylsilyl chloride under basic conditions.
  • Lithiation and Silylation: A more complex approach involves the lithiation of a suitable precursor followed by silylation to introduce the trimethylsilyl group.
  • Reactions with Organolithium Reagents: The compound can also be synthesized through reactions involving organolithium reagents and appropriate electrophiles .

(Phenylthiomethyl)trimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organosilicon compounds.
  • Polymer Chemistry: Utilized as a crosslinking agent, it enhances the mechanical properties and thermal stability of silicone polymers.
  • Material Science: Its unique properties make it suitable for use in coatings and adhesives.

Interaction studies involving (Phenylthiomethyl)trimethylsilane focus on its reactivity with other chemical species. For instance, studies have shown its ability to engage in nucleophilic attacks on electrophiles, which is crucial for its function as a reagent in organic synthesis. Additionally, understanding its interactions with biological molecules could provide insights into potential pharmacological applications.

Several compounds share structural similarities with (Phenylthiomethyl)trimethylsilane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TrimethylsilaneSimple silaneBasic silane structure without functional groups
PhenylthioethanolThioetherContains an alcohol group; less reactive than silanes
(Methoxyphenyl)trimethylsilaneMethoxy-substituted silaneContains methoxy group; used in different reaction types

(Phenylthiomethyl)trimethylsilane is unique due to its combination of both phenylthio and trimethylsilyl functionalities, allowing for diverse reactivity not found in simpler silanes or thioethers.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17873-08-4

Wikipedia

Trimethyl(phenylthiomethyl)silane

Dates

Modify: 2023-08-15

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